molecular formula C21H42O2 B14313156 4,8,12-Trimethyloctadecanoic acid CAS No. 114161-36-3

4,8,12-Trimethyloctadecanoic acid

Cat. No.: B14313156
CAS No.: 114161-36-3
M. Wt: 326.6 g/mol
InChI Key: UHTKDSHVHMAEDU-UHFFFAOYSA-N
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Description

4,8,12-Trimethyloctadecanoic acid is a methyl-branched fatty acid. It is a derivative of octadecanoic acid, with methyl groups attached at the 4th, 8th, and 12th carbon positions. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyloctadecanoic acid typically involves the alkylation of octadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyloctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,8,12-Trimethyloctadecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of methyl branching on fatty acid properties.

    Biology: Investigated for its role in cellular membrane structure and function.

    Medicine: Explored for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of 4,8,12-Trimethyloctadecanoic acid involves its interaction with cellular membranes. The methyl branches influence the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,8,12-Trimethyltridecanoic acid: Another methyl-branched fatty acid with similar structural features but a shorter carbon chain.

    Phytanic acid: A branched-chain fatty acid derived from phytol, with similar methyl branching.

Uniqueness

4,8,12-Trimethyloctadecanoic acid is unique due to its specific methyl branching pattern and longer carbon chain, which confer distinct physical and chemical properties. These features make it particularly useful in studies related to membrane dynamics and fatty acid metabolism.

Properties

CAS No.

114161-36-3

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

4,8,12-trimethyloctadecanoic acid

InChI

InChI=1S/C21H42O2/c1-5-6-7-8-11-18(2)12-9-13-19(3)14-10-15-20(4)16-17-21(22)23/h18-20H,5-17H2,1-4H3,(H,22,23)

InChI Key

UHTKDSHVHMAEDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCC(C)CCCC(C)CCC(=O)O

Origin of Product

United States

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